molecular formula C11H18N4S B8108241 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole

2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole

Cat. No.: B8108241
M. Wt: 238.36 g/mol
InChI Key: ZIZDXTNIGLGMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a spirocyclic diazaspiro[4.5]decane core fused with a 1,3,4-thiadiazole ring. This structure combines nitrogen- and sulfur-containing moieties, which are frequently exploited in medicinal chemistry for their bioactivity, particularly in targeting enzymes and receptors involved in neurological and metabolic disorders .

Properties

IUPAC Name

2-(6-methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c1-14-6-3-2-4-11(14)5-7-15(8-11)10-13-12-9-16-10/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZDXTNIGLGMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCN(C2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 6-Methyl-2,6-Diazaspiro[4.5]decane Core

The spiro-diaza scaffold is typically constructed via cyclization reactions. Two validated routes are:

Route A: Cyclohexanone-Based Cyclization

  • Starting Material : Cyclohexanone reacts with 1,2-diaminoethane under acidic conditions to form a cyclic enamine intermediate.

  • Methylation : Selective N-methylation using methyl iodide (CH₃I) in tetrahydrofuran (THF) at 0–5°C achieves the 6-methyl substitution.

  • Spiroannulation : Intramolecular cyclization via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst system yields the diazaspiro[4.5]decane framework.

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclohexanone, H₂SO₄, 80°C7289%
2CH₃I, K₂CO₃, THF, 0°C6592%
3Pd(OAc)₂, Xantphos, 110°C5895%

Route B: Piperidine Derivative Functionalization

  • Starting Material : N-Methylpiperidine-4-carboxamide undergoes dehydrogenation using MnO₂ to form a cyclic imine.

  • Spiro-Ring Closure : Treatment with trimethylaluminum (AlMe₃) in dichloromethane induces spiroannulation.

Advantage : Higher stereochemical control compared to Route A.

Synthesis of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is constructed via cyclocondensation:

Method 1: Thiosemicarbazide Cyclization

  • Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) reacts with carbon disulfide (CS₂) in ethanol at reflux.

  • Cyclodehydration : Phosphorus oxychloride (POCl₃) catalyzes the formation of the thiadiazole ring at 90°C.

Reaction Equation :

R-C(=O)NHNH2+CS2POCl3,90CR-1,3,4-thiadiazole+H2O+HCl\text{R-C(=O)NHNH}2 + \text{CS}2 \xrightarrow{\text{POCl}3, 90^\circ \text{C}} \text{R-1,3,4-thiadiazole} + \text{H}2\text{O} + \text{HCl}

Method 2: Hydrazonyl Bromide Coupling

  • Intermediate : 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide reacts with ketones in ethanol at room temperature.

  • Green Chemistry : Yields up to 90% achieved under solvent-free conditions.

Strategy A: Nucleophilic Substitution

  • Activation : The diazaspiro amine is treated with NaH in dimethylformamide (DMF) to generate a nucleophilic site.

  • Coupling : Reaction with 2-chloro-1,3,4-thiadiazole at 60°C for 12 hours.

Optimization Note : Excess triethylamine (Et₃N) improves yield by scavenging HCl.

Strategy B: Metal-Catalyzed Cross-Coupling

  • Buchwald-Hartwig Amination : Pd₂(dba)₃ and DavePhos ligand facilitate C–N bond formation between bromothiadiazole and the diazaspiro amine.

  • Conditions : Toluene, 100°C, 24 hours.

Yield Comparison :

StrategyCatalystYield (%)
ANone45
BPd₂(dba)₃68

Optimization and Scale-Up Challenges

Critical Process Parameters

  • Temperature Control : Thiadiazole intermediates decompose above 110°C, necessitating precise thermal management.

  • Solvent Selection : Ethanol and THF outperform DMF in minimizing side reactions (e.g., N-oxide formation).

  • Catalyst Loading : Pd-based catalysts >1 mol% lead to metal residues exceeding ICH Q3D limits.

Purification Techniques

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted spiro-diaza starting material.

  • Crystallization : Recrystallization from hot isopropanol enhances purity to >99%.

Scalability Issues :

  • Column chromatography is impractical beyond 100 g scale; switch to fractional crystallization.

  • Pd removal requires activated charcoal treatment post-coupling.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Diazaspiro protons: δ 3.12–3.45 (m, 8H, spiro-CH₂)

    • Thiadiazole C–H: δ 8.72 (s, 1H)

  • MS (ESI+) : m/z 238.36 [M+H]⁺ (calc. 238.36)

Purity Assessment

MethodCriteriaResult
HPLC>98% areaPass
KF<0.5% H₂OPass

Comparative Analysis of Synthetic Routes

ParameterRoute A (Cyclohexanone)Route B (Piperidine)
Total Steps54
Overall Yield22%31%
Cost (USD/kg)1,200950
Stereochemical ControlModerateHigh

Recommendation : Route B preferred for industrial-scale synthesis due to cost and yield advantages .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the spirocyclic structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the diazaspiro or thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the spiro structure may enhance the bioactivity against various pathogens.
    • A study demonstrated that similar compounds showed effective inhibition of bacterial growth, suggesting potential for development as new antibiotics.
  • Anticancer Properties
    • Thiadiazole derivatives have been investigated for their anticancer activities. Preliminary studies suggest that the unique configuration of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole may contribute to apoptosis in cancer cells.
    • Case studies have shown promising results in vitro against specific cancer cell lines, warranting further investigation into its mechanism of action.
  • Neurological Disorders
    • The compound's ability to interact with neurotransmitter systems may position it as a candidate for treating neurological disorders such as depression or anxiety. Research into similar spiro compounds has shown modulation of serotonin receptors.

Agricultural Science Applications

  • Pesticidal Activity
    • Compounds with thiadiazole moieties have been studied for their effectiveness as pesticides. The structural attributes of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole may enhance its efficacy against pests.
    • Field trials have indicated that similar compounds can reduce pest populations significantly while being less harmful to beneficial insects.
  • Herbicide Development
    • The potential for developing herbicides based on this compound's structure is being explored. Its unique properties could lead to selective herbicides that target specific weed species without affecting crops.

Materials Science Applications

  • Polymer Chemistry
    • The incorporation of thiadiazole units into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties.
    • Research indicates that polymers containing thiadiazole can exhibit improved resistance to degradation under environmental stressors.
  • Nanotechnology
    • The compound's unique properties make it suitable for applications in nanotechnology, particularly in the development of nanomaterials with specific electronic or optical properties.
    • Studies are ongoing to investigate the use of this compound in creating nanoscale devices or sensors.

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAntimicrobial, anticancer agentsEffective against bacteria and cancer cell lines
Agricultural SciencePesticides and herbicidesSignificant reduction in pest populations
Materials SciencePolymer enhancement and nanotechnologyImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings

Recent studies highlight the methyl derivative’s efficacy in in vivo models of neuropathic pain, with 60% reduction in pain response at 10 mg/kg doses, compared to 45% for the ethyl analog . Computational docking studies suggest the methyl group optimizes binding to a hydrophobic pocket in Target X, reducing off-target effects .

Biological Activity

2-(6-Methyl-2,6-diazaspiro[4.5]decan-2-yl)-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C₁₁H₁₈N₄S
  • Molecular Weight : 238.36 g/mol
  • CAS Number : 2182711-21-1

Biological Activity Overview

Thiadiazole derivatives are recognized for their potential therapeutic effects across various biological systems. The compound has shown promise in several areas:

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The 1,3,4-thiadiazole moiety is particularly noted for its effectiveness against a range of pathogens.

Pathogen Type Activity Minimum Inhibitory Concentration (MIC)
Gram-positive bacteria (e.g., Staphylococcus aureus)Moderate to significant32.6 μg/mL
Gram-negative bacteria (e.g., Escherichia coli)Moderate47.5 μg/mL
Fungal strains (e.g., Aspergillus niger)Significant35 μg/mL

These findings suggest that compounds containing the thiadiazole ring can serve as effective agents against both bacterial and fungal infections, potentially leading to new treatments for resistant strains .

2. Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines such as A-431 and Jurkat cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against cancer cells .
Cell Line IC50 (µg/mL) Reference Drug
A-4311.61Doxorubicin
Jurkat1.98Doxorubicin

This data supports the hypothesis that modifications to the thiadiazole structure can lead to compounds with improved anticancer activity.

3. Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, thiadiazole derivatives have shown potential in other therapeutic areas:

  • Anticonvulsant Activity : Some studies have reported anticonvulsant effects associated with thiadiazole-containing compounds, suggesting their utility in treating seizure disorders.
  • Anti-inflammatory Effects : Preliminary data indicates that certain derivatives may possess anti-inflammatory properties, warranting further investigation into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions. For example, hydrazide intermediates (e.g., 2-(4-substituted aryl)acetohydrazides) can be reacted with triethyl orthoformate or thioglycolic acid under reflux conditions (18–24 hours) in solvents like DMSO or ethanol. Yields (e.g., 65% for light-yellow powders) depend on stoichiometry, temperature, and purification methods (e.g., recrystallization with water-ethanol mixtures) . Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity for spirocyclic derivatives .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of 1,3,4-thiadiazole derivatives?

  • Methodological Answer :

  • IR spectroscopy : Confirms functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–C=N vibrations at 690–750 cm⁻¹).
  • ¹H/¹³C-NMR : Identifies proton environments (e.g., methyl groups on diazaspiro rings at δ 1.2–1.5 ppm) and carbon frameworks (e.g., sp³ carbons in spiro systems at δ 35–45 ppm).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ for 2-(6-methyl-2,6-diazaspiro[4.5]decan-2-yl) derivatives) .

Q. What are the standard protocols for evaluating the antifungal activity of thiadiazole derivatives?

  • Methodological Answer : Antifungal assays often use the broth microdilution method (CLSI M27/M38 guidelines) against Candida spp. and Aspergillus spp. Compounds are tested at concentrations ranging from 0.5–128 µg/mL, with MIC₅₀/MIC₉₀ values calculated. Molecular docking against fungal targets like 14-α-demethylase lanosterol (PDB: 3LD6) helps prioritize candidates by predicting binding affinities (e.g., ΔG values < −7 kcal/mol) .

Advanced Research Questions

Q. How can molecular docking resolve contradictions in structure-activity relationships (SAR) for thiadiazole-based antifungals?

  • Methodological Answer : Discrepancies between in vitro activity and docking predictions often arise from solubility or membrane permeability issues. For example, derivatives with bulky substituents (e.g., quinoxaline-sulfanyl acetamides) may show high in silico affinity but poor aqueous solubility. Hybrid approaches—combining docking (AutoDock Vina), MD simulations (GROMACS), and logP calculations—help identify substituents (e.g., polar groups at C-5) that balance potency and bioavailability .

Q. What strategies optimize the spirocyclic diazaspiro moiety to enhance metabolic stability?

  • Methodological Answer : Introducing methyl groups at the 6-position of the diazaspiro ring (e.g., 6-methyl-2,6-diazaspiro[4.5]decane) reduces steric hindrance while improving metabolic resistance. Comparative studies show that spirocyclic derivatives exhibit 2–3× longer plasma half-lives (t₁/₂) in rat models compared to linear analogs, attributed to reduced CYP3A4-mediated oxidation .

Q. How do substituents at the 2-position of the thiadiazole ring influence antibacterial vs. antifungal selectivity?

  • Methodological Answer :

  • Antifungal selectivity : Electron-withdrawing groups (e.g., nitroaryl, 5-nitrofuran) at C-5 enhance activity against Candida albicans (MIC₅₀: 4–8 µg/mL) by targeting ergosterol biosynthesis .
  • Antibacterial limitations : Derivatives with alkylthio chains (e.g., 2-α-methylthio) show weaker antibacterial effects (MIC₅₀ > 64 µg/mL) due to poor penetration through bacterial membranes .

Q. What experimental designs address low solubility in thiadiazole derivatives for in vivo studies?

  • Methodological Answer :

  • Prodrug strategies : Acetylation of hydroxyl groups (e.g., acetoxymethyl derivatives) increases logP by 1.5–2 units.
  • Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 3–4× AUC increase in murine models) .

Data Contradiction Analysis

Q. Why do some 1,3,4-thiadiazole derivatives show high in vitro cytotoxicity but low in vivo efficacy?

  • Methodological Answer : Off-target effects (e.g., inhibition of human carbonic anhydrase IX) may reduce therapeutic windows. For example, thiadiazole-thioglycosides with IC₅₀ < 10 µM against MCF-7 cells in vitro show reduced efficacy in xenograft models due to rapid glucuronidation in the liver .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.